Bienvenue dans la boutique en ligne BenchChem!

6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine (PubChem CID is a bicyclic heterocycle comprising a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core N-functionalized with a benzoyl group. The compound serves as a foundational building block within the pyrrolo[3,4-b]pyridine class, a privileged scaffold in medicinal chemistry for generating kinase inhibitors and central nervous system (CNS)-active agents.

Molecular Formula C14H12N2O
Molecular Weight 224.263
CAS No. 2189498-62-0
Cat. No. B2615232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2189498-62-0
Molecular FormulaC14H12N2O
Molecular Weight224.263
Structural Identifiers
SMILESC1C2=C(CN1C(=O)C3=CC=CC=C3)N=CC=C2
InChIInChI=1S/C14H12N2O/c17-14(11-5-2-1-3-6-11)16-9-12-7-4-8-15-13(12)10-16/h1-8H,9-10H2
InChIKeyADMQONNKSPZYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2189498-62-0): A Core Scaffold for Kinase-Focused Libraries and CNS-Penetrant Probe Design


6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine (PubChem CID 121190842) is a bicyclic heterocycle comprising a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core N-functionalized with a benzoyl group [1]. The compound serves as a foundational building block within the pyrrolo[3,4-b]pyridine class, a privileged scaffold in medicinal chemistry for generating kinase inhibitors and central nervous system (CNS)-active agents [1][2]. Its computed physicochemical profile—including moderate lipophilicity (XLogP3-AA = 1.4) and zero hydrogen bond donors—distinguishes it from the parent secondary amine and more highly substituted analogs, positioning it as a strategic intermediate for structure-activity relationship (SAR) exploration [1].

Why 6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Cannot Be Replaced by Generic Pyrrolopyridine Analogs in CNS and Kinase Programs


The 6-benzoyl substitution pattern critically modulates the scaffold's physicochemical and pharmacokinetic properties compared to the unsubstituted parent 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine or the 6-benzyl analog [1]. The benzoyl group eliminates the hydrogen bond donor capacity of the parent secondary amine (HBD count = 0 vs 1), while introducing a ketone as an additional acceptor (HBA count = 2 vs 1) [1]. These changes directly impact blood-brain barrier permeability predictions and reduce P-glycoprotein recognition, making simple interchange of analogs unreliable for CNS-targeted programs [1]. Furthermore, the benzoyl carbonyl's electron-withdrawing nature alters the pyridine ring's basicity relative to the benzyl analog, affecting hinge-binding interactions in kinase active sites .

Quantitative Differentiation Evidence for 6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine vs. Closest Analogs


Hydrogen Bond Donor Count Reduction vs. Parent Secondary Amine Scaffold

Replacement of the parent 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine secondary amine with a tertiary benzamide eliminates the sole hydrogen bond donor (HBD = 0 vs. 1) while retaining two acceptors [1]. This single-donor difference is a critical determinant in CNS multiparameter optimization (MPO) scores, where each HBD beyond zero incurs a penalty of ~0.5 in the desirability function [2].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Lipophilicity (XLogP3-AA) Differentiation from Benzyl Analog

The benzoyl group confers lower lipophilicity (XLogP3-AA = 1.4) compared to the 6-benzyl analog (predicted XLogP3 ∼2.3 for 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) [1]. This difference arises from the polar carbonyl oxygen versus the methylene group, translating to approximately 0.9 log units lower partition coefficient [1][2].

Lipophilicity Drug-likeness Lead Optimization

Topological Polar Surface Area (TPSA) Comparison with Substituted Benzoyl Analogs

The unsubstituted benzoyl derivative exhibits a TPSA of 33.2 Ų, which is substantially lower than substituted analogs such as 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine (predicted TPSA > 42 Ų) [1]. This 9+ Ų difference translates to higher predicted intestinal absorption and passive BBB penetration according to the Veber rules (TPSA < 140 Ų for oral bioavailability, TPSA < 60-70 Ų favorable for CNS) [1][2].

Membrane Permeability Oral Bioavailability CNS Penetration

Rotatable Bond Count Advantage in Ligand Efficiency Optimization

With only one rotatable bond (the benzoyl-phenyl torsion), this compound exhibits lower conformational entropy than the 6-benzyl analog (2 rotatable bonds) or more elaborate derivatives [1]. In fragment-based screening, each additional rotatable bond typically reduces binding affinity by ~0.5-1.0 kJ/mol due to entropic penalty upon binding [2].

Ligand Efficiency Fragment-Based Drug Discovery Molecular Complexity

High-Value Procurement Scenarios for 6-Benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation

With zero hydrogen bond donors (HBD = 0), moderate lipophilicity (XLogP3 = 1.4), and TPSA of 33.2 Ų, this compound occupies favorable CNS MPO space [1]. Medicinal chemistry teams targeting brain-penetrant kinase inhibitors (e.g., PI3K-α, LRRK2) can use this scaffold as a starting point for parallel SAR, avoiding the blood-brain barrier penalty inherent to the parent secondary amine (HBD = 1) or the excessive lipophilicity of the benzyl analog (XLogP3 ~2.3) [1].

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (224.26 Da), single rotatable bond, and balanced polarity make it an ideal fragment-sized building block [1]. Its rigid benzoyl substitution minimizes entropic penalty upon target binding compared to the more flexible benzyl analog (2 rotatable bonds), offering superior ligand efficiency in primary fragment screens [1].

Selective PI3K Isoform Inhibitor Development

Recent patent literature identifies substituted pyrrolo[3,4-b]pyridines as selective PI3K-α inhibitors [2]. The 6-benzoyl variant provides a synthetically accessible core for diversity-oriented derivatization at the pyridine ring (positions 2, 3, 4) and the benzoyl phenyl ring, while maintaining the favorable hinge-binding motif of the pyrrolopyridine scaffold [2].

Quote Request

Request a Quote for 6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.